Home > Products > Screening Compounds P108006 > Ferric Pyrophosphate Citrate
Ferric Pyrophosphate Citrate - 1275612-31-1

Ferric Pyrophosphate Citrate

Catalog Number: EVT-10919006
CAS Number: 1275612-31-1
Molecular Formula: C18H24Fe4O42P6
Molecular Weight: 1321.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ferric pyrophosphate citrate is a soluble iron replacement product. Free iron presents several side effects as it can catalyze free radical formation and lipid peroxidation as well as the presence of interactions of iron in plasma. The ferric ion is strongly complexed by pyrophosphate and citrate. FPC is categorized in Japan as a second class OTC drug. This category is given to drugs with ingredients that in rare cases may cause health problems requiring hospitalization or worst. It is also FDA approved since 2015.
See also: Ferric cation (has active moiety).
Source and Classification

Ferric pyrophosphate citrate is derived from the combination of ferric ions with pyrophosphate and citrate. It falls under the category of iron replacement products, specifically designed for parenteral administration. The compound is classified as a second-class over-the-counter drug in Japan due to its potential health risks in rare cases. Its use is particularly significant in patients with chronic kidney disease who experience iron depletion due to regular hemodialysis treatments.

Synthesis Analysis

Methods of Synthesis

The synthesis of ferric pyrophosphate citrate involves a series of precise steps to ensure the formation of a stable, water-soluble chelate. The process typically includes:

  1. Preparation of Reactants: The starting materials include ferric salts, citric acid, and pyrophosphate.
  2. Dissolution: A specific volume of water (between 1.5 to 10 milliliters per gram of ferric salt) is used to dissolve the reactants at elevated temperatures (70°C to 85°C) to ensure complete dissolution.
  3. Reaction Conditions: The temperature is then lowered (15°C to 75°C) to prevent hydrolysis of pyrophosphate into phosphate, which could alter the desired composition.
  4. Precipitation: Organic solvents such as methanol or ethanol are added to precipitate the chelate composition.
  5. Purification: The resulting product undergoes filtration and drying processes to obtain pure ferric pyrophosphate citrate .
Molecular Structure Analysis

Structure and Data

Ferric pyrophosphate citrate has a complex molecular structure characterized by its coordination with iron ions. The empirical formula is C18H24Fe4O42P6C_{18}H_{24}Fe_4O_{42}P_6, indicating a significant presence of both organic and inorganic components.

  • Coordination: X-ray absorption spectroscopy studies reveal that each iron ion is coordinated with one pyrophosphate and two citrate molecules, forming a stable complex.
  • Bond Lengths: Notable bond lengths include:
    • Iron-oxygen: approximately 2.002.00 Å
    • Iron-phosphorus: approximately 3.243.24 Å
    • Iron-carbon: approximately 2.882.88 Å .
Chemical Reactions Analysis

Reactions and Technical Details

Ferric pyrophosphate citrate participates in various chemical reactions primarily involving the release and binding of iron ions in physiological conditions:

  1. Dissociation: In aqueous solutions, ferric pyrophosphate citrate dissociates to release ferric ions, which are crucial for hemoglobin synthesis.
  2. Complex Formation: The compound can interact with transferrin, facilitating iron transport within the body.
  3. Stability: The presence of both citrate and pyrophosphate stabilizes the ferric ion, reducing free radical formation associated with free iron .
Mechanism of Action

Process and Data

The mechanism by which ferric pyrophosphate citrate exerts its effects involves several key processes:

  1. Iron Release: Upon administration, the compound releases ferric ions into circulation, which are then available for uptake by erythroid progenitor cells in bone marrow.
  2. Binding Dynamics: Ferric ions bind to transferrin, promoting their transport to tissues where they are incorporated into hemoglobin.
  3. Bioavailability: Studies indicate that ferric pyrophosphate citrate has a high bioavailability ranging from 83% to 94%, making it an effective option for iron supplementation in hemodialysis patients .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ferric pyrophosphate citrate typically appears as a fine powder or crystalline solid.
  • Solubility: It is highly soluble in water, which facilitates its use in intravenous formulations.

Chemical Properties

  • Stability: The compound exhibits good stability under physiological conditions, minimizing the risk of hydrolysis.
  • pH Sensitivity: Ferric pyrophosphate citrate remains stable across a range of pH levels typically encountered in biological systems.

Relevant data from physicochemical analyses confirm that it maintains structural integrity while effectively delivering iron .

Applications

Scientific Uses

Ferric pyrophosphate citrate is primarily utilized in clinical settings for:

  • Iron Supplementation: It serves as an effective treatment for anemia associated with chronic kidney disease, particularly during hemodialysis.
  • Research Applications: Its unique properties make it a subject of study in pharmacokinetics and drug delivery systems aimed at improving iron bioavailability.
Synthesis and Optimization of Ferric Pyrophosphate Citrate

Historical Evolution of Iron Chelate Synthesis Methodologies

The development of soluble iron chelates began in the mid-19th century with Robiquet and Chapman’s pioneering work on soluble ferric pyrophosphate complexes. Early formulations were poorly characterized mixtures of ferric pyrophosphate and sodium citrate, primarily serving as oral supplements or food fortificants. These "food-grade" preparations exhibited inconsistent iron content (~10.5%) and variable solubility due to undefined stoichiometry and impurities. The 1990s marked a pivotal shift when Gupta et al. demonstrated that soluble ferric pyrophosphate could be administered via hemodialysate, spurring interest in pharmaceutical-grade synthesis. This led to the development of Ferric Pyrophosphate Citrate with defined molecular structure: an iron(III) complex coordinated by one pyrophosphate and two citrate ligands, validated through X-ray absorption spectroscopy [7] [2].

Table 1: Evolution of Ferric Pyrophosphate Synthesis

EraKey CharacteristicsLimitations
Mid-1800sRobiquet/Chapman’s soluble ferric pyrophosphate; undefined mixturesPoor batch-to-batch consistency; low iron content
20th CenturyFood-grade SFP (ferric pyrophosphate + sodium citrate); CAS 1332-96-3Yellow-green solids; 10.5% iron; variable solubility
Post-2000Pharmaceutical-grade Ferric Pyrophosphate Citrate; Fe(III):pyrophosphate:citrate = 1:1:2Requires strict control of stoichiometry and crystallinity

Industrial vs. Pharmaceutical-Grade Synthesis Protocols

Industrial synthesis prioritizes cost efficiency and scalability, employing direct precipitation from ferric sulfate and sodium pyrophosphate in aqueous media. This yields micron-scale particles (average size: 2.5 µm) with solubility constraints, suitable for food fortification but inadequate for parenteral use. In contrast, pharmaceutical synthesis adheres to Good Manufacturing Practices (GMP) and involves:

  • Controlled Chelation: Reacting ferric ions with pyrophosphate and citrate in molar ratios of 1:1:2 under inert atmosphere to prevent oxidation [7].
  • Purification: Sequential filtration through 0.22 µm membranes and ion-exchange chromatography to reduce phosphate contaminants to <2% w/w [7].
  • Crystallization: Isopropanol or acetone precipitation to isolate the complex, followed by lyophilization to achieve water-soluble powder [4].Pharmaceutical protocols mandate endotoxin testing, sterility validation, and strict metal residue controls (e.g., aluminum <10 ppm), absent in industrial processes [1] [7].

Solubility Optimization in Aqueous and Non-Aqueous Media

Ferric Pyrophosphate Citrate’s solubility profile is pH-dependent and ligand-modifiable:

  • Aqueous Solubility: Exhibits a U-shaped curve with minimal solubility (0.01–0.10 mM) at pH 3–6, rising to 0.5 mM at pH <2 and 0.05 mM at pH >8. This limits bioavailability in intestinal conditions (pH 6–7.5) [6].
  • Ligand-Enhanced Solubility: Adding tetrasodium pyrophosphate (NaPP) at 1:4 molar ratio (iron:pyrophosphate) increases soluble iron tenfold at pH 7.5 by forming anionic complexes (e.g., [Fe(HP₂O₇)₂]³⁻ or [Fe(P₂O₇)₂]⁵⁻) that resist hydrolysis [6].
  • Non-Aqueous Formulations: Dissolution in propylene glycol or methanol achieves >50 mg/mL solubility. Co-solvents like ethanol (20–30% v/v) stabilize the complex against precipitation in lipid emulsions for parenteral nutrition [7] [4].

Table 2: Solubility Enhancement Strategies for Ferric Pyrophosphate Citrate

ConditionSolubility (mM Iron)Mechanism
pH 1.00.50Acidic dissolution of pyrophosphate ligands
pH 7.5 (alone)0.05Hydrolysis to insoluble Fe(OH)₃
pH 7.5 (with NaPP)0.50Anionic complex formation
30% Ethanol/Water>2.0Reduced dielectric constant; suppressed hydrolysis

Properties

CAS Number

1275612-31-1

Product Name

Ferric Pyrophosphate Citrate

IUPAC Name

hydron;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphonato phosphate

Molecular Formula

C18H24Fe4O42P6

Molecular Weight

1321.6 g/mol

InChI

InChI=1S/3C6H8O7.4Fe.3H4O7P2/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;3*1-8(2,3)7-9(4,5)6/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*(H2,1,2,3)(H2,4,5,6)/q;;;4*+3;;;/p-12

InChI Key

SXAWSYZURCZSDX-UHFFFAOYSA-B

Solubility

Soluble

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.